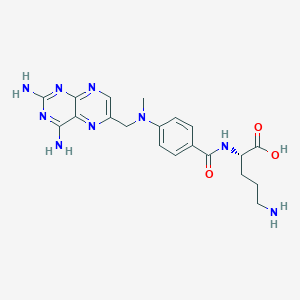

Ornithine-methotrexate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

80407-73-4 |

|---|---|

Fórmula molecular |

C20H25N9O3 |

Peso molecular |

439.5 g/mol |

Nombre IUPAC |

(2S)-5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanoic acid |

InChI |

InChI=1S/C20H25N9O3/c1-29(10-12-9-24-17-15(25-12)16(22)27-20(23)28-17)13-6-4-11(5-7-13)18(30)26-14(19(31)32)3-2-8-21/h4-7,9,14H,2-3,8,10,21H2,1H3,(H,26,30)(H,31,32)(H4,22,23,24,27,28)/t14-/m0/s1 |

Clave InChI |

XZMFYMLGNMSYOG-AWEZNQCLSA-N |

SMILES isomérico |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCN)C(=O)O |

SMILES canónico |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ADMPO N-alpha-(4-amino-4-deoxy-N(10)--methylpteroyl)ornithine ornithine-methotrexate |

Origen del producto |

United States |

Foundational & Exploratory

Ornithine-Methotrexate: A Technical Guide to Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of ornithine-methotrexate, a potent analogue of the widely used anticancer drug methotrexate (B535133). This document details experimental protocols, data presentation, and the underlying biological pathways, offering a valuable resource for researchers in oncology and medicinal chemistry.

Introduction

Methotrexate (MTX) is a cornerstone of chemotherapy, functioning as a folate antagonist to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[1] However, its therapeutic efficacy can be limited by issues such as drug resistance and cellular uptake. The conjugation of methotrexate with amino acids like L-ornithine presents a promising strategy to potentially enhance its pharmacological properties, including improved cellular uptake and altered biological activity. This guide outlines the synthesis of Nα-(4-amino-4-deoxy-N10-methylpteroyl)-L-ornithine (this compound) and provides detailed methodologies for its characterization and biological assessment.

Synthesis of this compound

The synthesis of this compound involves the coupling of 4-amino-4-deoxy-N10-methylpteroic acid (a derivative of the methotrexate core) with a protected L-ornithine ester, followed by deprotection.

Experimental Protocol: Synthesis

Materials:

-

4-amino-4-deoxy-N10-methylpteroic acid

-

Nδ-tert-butoxycarbonyl-L-ornithine methyl ester

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Pteroic Acid: Dissolve 4-amino-4-deoxy-N10-methylpteroic acid (1 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) dissolved in a small amount of DMF dropwise to the solution. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight. The formation of the NHS-ester of the pteroic acid derivative occurs.

-

Coupling Reaction: In a separate flask, dissolve Nδ-tert-butoxycarbonyl-L-ornithine methyl ester (1.2 equivalents) in anhydrous DMF. Add this solution to the activated pteroic acid mixture from step 1. Let the reaction proceed at room temperature for 24 hours with continuous stirring.

-

Work-up and Purification of Protected Conjugate: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Dilute the filtrate with ethyl acetate (B1210297) and wash successively with 5% sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the protected this compound conjugate.

-

Deprotection: Dissolve the purified protected conjugate in a mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (e.g., 1:1 v/v). Stir the solution at room temperature for 2-4 hours to remove the Boc protecting group. Monitor the reaction by thin-layer chromatography (TLC).

-

Final Product Isolation: Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure. Precipitate the final product, this compound, by adding cold diethyl ether. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound conjugate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for its quantification.

Experimental Protocol: HPLC Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid is commonly used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase or a suitable solvent like DMSO.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound and to study its fragmentation pattern for structural elucidation.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Mass Analysis: Full scan analysis to determine the [M+H]⁺ ion and product ion scan (MS/MS) of the parent ion to observe fragmentation.

-

Expected [M+H]⁺: The expected molecular weight of this compound (C₂₅H₃₂N₈O₅) is 524.6 g/mol . The expected [M+H]⁺ ion would be m/z 525.25.

-

Fragmentation Pattern: The fragmentation of this compound is expected to show characteristic losses corresponding to the ornithine side chain and cleavage of the pteridine (B1203161) ring, similar to methotrexate. The presence of ornithine will introduce unique fragmentation pathways that can be used for its identification.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are vital for the structural confirmation of the synthesized conjugate.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).

-

Analysis:

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the pteroic acid moiety, the methyl group on the nitrogen, and the aliphatic protons of the ornithine side chain.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the amide and carboxylic acid groups, as well as the aromatic and aliphatic carbons.

-

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in DMSO-d₆)

| Assignment | ¹H Chemical Shift (Predicted) | ¹³C Chemical Shift (Predicted) |

| Pteridine Ring Protons | 7.5 - 8.5 | 145 - 165 |

| Benzoyl Ring Protons | 6.8 - 7.8 | 110 - 150 |

| Ornithine α-CH | 4.2 - 4.5 | 52 - 55 |

| Ornithine β, γ-CH₂ | 1.5 - 2.0 | 25 - 30 |

| Ornithine δ-CH₂ | 2.8 - 3.1 | 38 - 41 |

| N-CH₃ | 3.2 - 3.4 | 33 - 36 |

| Amide NH | 8.0 - 8.5 | - |

| Carboxyl OH | 12.0 - 13.0 | 170 - 175 |

| Amine NH₂/NH₃⁺ | 7.0 - 8.0 | - |

Note: These are predicted values and may vary based on experimental conditions.

Biological Evaluation

The biological activity of this compound is primarily assessed through its ability to inhibit DHFR and its cytotoxic effects on cancer cell lines.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay determines the potency of the synthesized compound in inhibiting its primary molecular target.

Experimental Protocol: DHFR Inhibition Assay

-

Reagents: Purified DHFR enzyme, dihydrofolic acid (DHF) as the substrate, NADPH as a cofactor, and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

Procedure: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to tetrahydrofolate (THF) by DHFR.

-

Assay Setup: In a 96-well plate, add the buffer, NADPH, and varying concentrations of the inhibitor (this compound) or methotrexate (as a positive control).

-

Enzyme Addition: Initiate the reaction by adding the DHFR enzyme.

-

Substrate Addition: After a short pre-incubation, add the DHF substrate to start the reaction.

-

Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-20 minutes).

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Representative DHFR Inhibition Data

| Compound | IC₅₀ (nM) |

| Methotrexate | 5 - 15 |

| This compound | To be determined experimentally |

| Aminopterin | 1 - 5 |

Note: IC₅₀ values can vary depending on the source of the DHFR enzyme and assay conditions.[7]

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of the compound on cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound, methotrexate, and a vehicle control for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8]

Signaling Pathways and Experimental Workflows

Folate Signaling Pathway

Methotrexate and its analogues primarily exert their effect by disrupting the folate metabolic pathway.

The diagram above illustrates how this compound, like methotrexate, is expected to inhibit DHFR, thereby blocking the conversion of DHF to THF. This depletion of THF pools disrupts the synthesis of purines and thymidylate, which are essential precursors for DNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[9]

Potential Involvement of the JAK/STAT Pathway

Recent studies have suggested that methotrexate may also exert its effects through the inhibition of the JAK/STAT signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[10][11][12][13]

This diagram depicts the canonical JAK/STAT pathway. It is hypothesized that this compound may inhibit JAK phosphorylation, thereby preventing the subsequent phosphorylation and activation of STAT proteins. This would block their translocation to the nucleus and inhibit the transcription of target genes involved in cell proliferation and inflammation. Further investigation is required to confirm the direct effect of the ornithine conjugate on this pathway.

Experimental Workflow

The following workflow outlines the key stages in the synthesis and evaluation of this compound.

This workflow provides a logical progression from the initial synthesis and purification of the compound, through its rigorous characterization, to the comprehensive assessment of its biological activity and potential mechanisms of action.

Conclusion

This technical guide provides a detailed framework for the synthesis, characterization, and biological evaluation of this compound. The provided protocols and conceptual diagrams are intended to serve as a valuable resource for researchers aiming to explore the potential of this and other methotrexate analogues in the development of novel anticancer therapeutics. The systematic approach outlined here will facilitate the reproducible synthesis and thorough evaluation of such compounds, contributing to the advancement of cancer chemotherapy.

References

- 1. Effect of genetic polymorphisms in the folate pathway on methotrexate therapy in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. brieflands.com [brieflands.com]

- 5. Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Methotrexate analogues. 33. N delta-acyl-N alpha-(4-amino-4-deoxypteroyl)-L-ornithine derivatives: synthesis and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. imrpress.com [imrpress.com]

- 10. S-EPMC4489434 - Methotrexate Is a JAK/STAT Pathway Inhibitor. - OmicsDI [omicsdi.org]

- 11. Methotrexate Is a JAK/STAT Pathway Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methotrexate Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methotrexate Is a JAK/STAT Pathway Inhibitor | PLOS One [journals.plos.org]

The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of Ornithine-Methotrexate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, has been the subject of extensive derivatization to enhance its therapeutic index. Among these, ornithine-methotrexate derivatives have emerged as a compelling class of compounds with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the core mechanisms by which these analogs exert their cytotoxic effects, focusing on their dual inhibition of key enzymes in folate metabolism and the interplay with polyamine biosynthesis. Quantitative data from seminal studies are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this promising class of anti-cancer agents.

Introduction

Methotrexate, a folate analog, primarily functions by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of purines and thymidylate, leading to the arrest of DNA, RNA, and protein synthesis, particularly in rapidly proliferating cancer cells. However, the efficacy of MTX can be limited by factors such as cellular uptake and the development of resistance.

This compound derivatives are synthetic analogs where the glutamate (B1630785) moiety of methotrexate is replaced by ornithine. This structural modification has been shown to alter the pharmacological properties of the parent compound, leading to a unique mechanism of action that goes beyond simple DHFR inhibition. These derivatives often exhibit potent cytotoxicity, even in methotrexate-resistant cell lines, by simultaneously targeting multiple enzymatic pathways. This guide will dissect the intricate molecular mechanisms of this compound derivatives, providing a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action

The primary mechanism of action of this compound derivatives is a dual inhibition of two critical enzymes:

-

Dihydrofolate Reductase (DHFR): Similar to methotrexate, this compound derivatives are potent competitive inhibitors of DHFR. By binding to the active site of DHFR, they block the synthesis of tetrahydrofolate, leading to a depletion of nucleotide precursors and subsequent inhibition of DNA and RNA synthesis.

-

Folylpolyglutamate Synthetase (FPGS): Unlike methotrexate, which is a substrate for FPGS, ornithine-containing analogs act as inhibitors of this enzyme. FPGS is responsible for the polyglutamylation of folates and methotrexate within the cell. Polyglutamylation is a key mechanism for retaining these compounds intracellularly and enhancing their inhibitory activity. By inhibiting FPGS, this compound derivatives can disrupt the polyglutamylation of endogenous folates, further impacting one-carbon metabolism. This inhibitory action on FPGS is a distinguishing feature of these derivatives and contributes to their unique cytotoxic profile.

Signaling Pathway of this compound Action

The following diagram illustrates the key molecular targets and downstream effects of this compound derivatives.

Ornithine-Methotrexate Conjugates: A Technical Guide to Their Discovery, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy for decades, exhibits limitations such as cellular resistance and dose-limiting toxicities. To overcome these challenges, researchers have explored the development of MTX derivatives, including conjugates with amino acids like ornithine. While a compound specifically named "ornithine-methotrexate" is not standard nomenclature, extensive research has been conducted on ornithine derivatives of methotrexate. These conjugates leverage the metabolic interplay between folate pathways and polyamine synthesis, both of which are critical for cancer cell proliferation. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental evaluation of these promising therapeutic agents.

Introduction: The Rationale for this compound Conjugates

Methotrexate, a folic acid antagonist, was first synthesized in 1947 and demonstrated remarkable efficacy in inducing remission in childhood acute lymphoblastic leukemia.[1] Its mechanism of action involves the potent inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylate, thereby arresting DNA synthesis and cell proliferation.[1] However, the therapeutic efficacy of MTX can be hampered by both intrinsic and acquired resistance, as well as significant side effects.[1]

The conjugation of MTX with amino acids, such as ornithine, represents a strategic approach to enhance its therapeutic index. Ornithine is a key precursor in the biosynthesis of polyamines (e.g., putrescine, spermidine, and spermine), which are essential for cell growth, differentiation, and proliferation. Cancer cells often exhibit elevated polyamine levels, making the polyamine biosynthetic pathway an attractive target for anticancer therapies. The conjugation of MTX to ornithine aims to exploit this metabolic dependency, potentially leading to enhanced tumor cell uptake and a multi-targeted mechanism of action.

History and Discovery

Mechanism of Action: A Dual-Pronged Attack

The primary mechanism of action of this compound conjugates remains the inhibition of dihydrofolate reductase (DHFR). The methotrexate moiety of the conjugate binds tightly to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate and thereby disrupting downstream DNA and RNA synthesis.

Beyond DHFR inhibition, these conjugates may exert additional anti-proliferative effects through the modulation of polyamine metabolism. By introducing an ornithine component, these molecules can potentially interfere with the polyamine biosynthetic pathway. This dual mechanism offers the potential for synergistic anticancer activity and the ability to overcome resistance mechanisms associated with DHFR overexpression.

Below is a diagram illustrating the signaling pathways targeted by this compound conjugates.

Quantitative Data Summary

The in vitro efficacy of various this compound derivatives has been evaluated in numerous cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

| Compound | Cell Line/Enzyme Source | IC50 (nM) | Reference |

| Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine | Recombinant Human DHFR | ~0.00035 (Ki) | [2] |

| Methotrexate | Recombinant Human DHFR | - | [2] |

Table 2: In Vitro Cytotoxicity

| Compound | Cell Line | IC50 (nM) | Reference |

| Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine | CCRF-CEM (Human Leukemia) | 1.3 - 1.4 | [2] |

| Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine | A549 (Human Lung Carcinoma) | 1.3 | [3] |

| Nα-(4-amino-4-deoxypteroyl)-Nδ-isophthaloyl-L-ornithine | A549 (Human Lung Carcinoma) | 45 | [3] |

| Nα-(4-amino-4-deoxypteroyl)-Nδ-terephthaloyl-L-ornithine | A549 (Human Lung Carcinoma) | 3300 | [3] |

| Methotrexate | A549 (Human Lung Carcinoma) | 23 | [3] |

| Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine | SCC25 (Human Squamous Carcinoma) | 0.3 | [3] |

| Nα-(4-amino-4-deoxypteroyl)-Nδ-isophthaloyl-L-ornithine | SCC25 (Human Squamous Carcinoma) | 2.9 | [3] |

| Nα-(4-amino-4-deoxypteroyl)-Nδ-terephthaloyl-L-ornithine | SCC25 (Human Squamous Carcinoma) | 72 | [3] |

| Methotrexate | SCC25 (Human Squamous Carcinoma) | 27 | [3] |

Experimental Protocols

This section provides an overview of the general methodologies used for the synthesis and evaluation of this compound conjugates.

Synthesis of this compound Derivatives

The synthesis of these conjugates typically involves multi-step organic chemistry procedures. A general workflow is outlined below.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. Synthesis and enzymatic activation of N-[N(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L-ornithiny]-L-phenylalanine, a candidate for antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analogues of N alpha-(4-amino-4-deoxypteroyl)-N delta-hemiphthaloyl-L-ornithine (PT523) modified in the side chain: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinities of Methotrexate and an Ornithine-Containing Analogue to Dihydrofolate Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway and a well-established therapeutic target for various diseases, including cancer. This technical guide provides a comprehensive overview of the binding affinities of the potent inhibitor methotrexate (B535133) and an ornithine-containing analogue to DHFR. We present quantitative binding data, detailed experimental protocols for determining binding affinity, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting DHFR.

Introduction

Dihydrofolate reductase (EC 1.5.1.3) is a ubiquitous enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon carriers required for the de novo synthesis of purines, thymidylate, and several amino acids, which are fundamental for DNA replication and cellular proliferation. Consequently, the inhibition of DHFR presents an effective strategy for anticancer and antimicrobial therapies.

Methotrexate (MTX), a structural analogue of folic acid, is a powerful competitive inhibitor of DHFR. Its high binding affinity disrupts the folate pathway, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. Understanding the precise binding kinetics and affinity of inhibitors like methotrexate is paramount for the development of new and improved therapeutic agents.

While the direct binding of the amino acid ornithine to DHFR is not well-documented in publicly available literature, analogues of methotrexate incorporating ornithine have been synthesized and studied. This guide provides data on one such aminopterin-ornithine analogue, offering insights into how modifications of the glutamate (B1630785) moiety of classical antifolates can influence DHFR binding.

Quantitative Binding Affinity Data

The binding affinities of methotrexate and an aminopterin-ornithine analogue to dihydrofolate reductase are summarized in the table below. These values provide a quantitative measure of the potency of these compounds as DHFR inhibitors.

| Compound | Target Enzyme | Parameter | Value | Reference |

| Methotrexate | Human DHFR | Ki | 3.4 pM | [1] |

| Methotrexate | Modified DHFR | Kd | 9.5 nM | [2] |

| Methotrexate analogue (mAPA-Orn) | L1210 Mouse Leukemia DHFR | IC50 | 0.160 µM | [3] |

| Aminopterin (B17811) analogue (APA-Orn) | L1210 Mouse Leukemia DHFR | IC50 | 0.072 µM | [3] |

Note: No quantitative data for the direct binding of ornithine to dihydrofolate reductase was found in the reviewed literature. The data presented for an ornithine-containing compound is for an analogue of aminopterin (a close structural relative of methotrexate).

DHFR Signaling Pathway and Inhibition

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the mechanism of its inhibition by methotrexate and its analogues.

Caption: The DHFR signaling pathway and its inhibition.

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical techniques can be employed to determine the binding affinity of inhibitors to DHFR. Below are detailed methodologies for some of the key experimental approaches.

General Experimental Workflow for Binding Affinity Determination

The following diagram outlines a typical workflow for characterizing the binding of an inhibitor to DHFR.

Caption: A generalized workflow for determining inhibitor binding affinity to DHFR.

Fluorescence Titration Assay

This method relies on the change in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) or a fluorescently labeled ligand upon binding.

-

Objective: To determine the equilibrium dissociation constant (Kd).

-

Materials:

-

Purified DHFR enzyme

-

Methotrexate or other inhibitor

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

-

Fluorometer

-

-

Procedure:

-

Prepare a solution of DHFR at a fixed concentration (e.g., 1 µM) in the assay buffer.

-

Prepare a series of dilutions of the inhibitor in the same buffer.

-

Place the DHFR solution in a quartz cuvette in the fluorometer.

-

Set the excitation and emission wavelengths appropriate for tryptophan fluorescence (e.g., excitation at 295 nm, emission scan from 310 to 400 nm).

-

Record the initial fluorescence spectrum of the DHFR solution.

-

Add increasing concentrations of the inhibitor to the cuvette, allowing the system to equilibrate after each addition.

-

Record the fluorescence spectrum after each addition.

-

Plot the change in fluorescence intensity at the emission maximum as a function of the inhibitor concentration.

-

Fit the resulting binding curve to a suitable binding isotherm (e.g., the one-site binding model) to determine the Kd.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

-

Objective: To determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

-

Materials:

-

Purified DHFR enzyme

-

Methotrexate or other inhibitor

-

Dialysis buffer (ensure the buffer for the protein and ligand are identical)

-

Isothermal Titration Calorimeter

-

-

Procedure:

-

Thoroughly dialyze the purified DHFR against the chosen assay buffer.

-

Dissolve the inhibitor in the final dialysis buffer.

-

Degas both the protein and inhibitor solutions.

-

Load the DHFR solution into the sample cell of the ITC instrument.

-

Load the inhibitor solution into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing between injections).

-

Initiate the titration, where the inhibitor is injected into the protein solution in a stepwise manner.

-

The heat change associated with each injection is measured.

-

Integrate the heat-flow peaks to obtain the heat per injection.

-

Plot the heat per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the data to a suitable binding model to determine the thermodynamic parameters.

-

Enzyme Inhibition Assay (for Ki and IC50 Determination)

This spectrophotometric assay measures the effect of an inhibitor on the catalytic activity of DHFR.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

-

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Methotrexate or other inhibitor

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and DHFR enzyme in a cuvette.

-

Prepare a series of dilutions of the inhibitor.

-

Add a specific concentration of the inhibitor to the reaction mixture and pre-incubate for a defined period.

-

Initiate the enzymatic reaction by adding the DHF substrate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

-

To determine the IC50, plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve.

-

To determine the Ki for a competitive inhibitor, perform the assay at multiple substrate concentrations and analyze the data using a method such as the Cheng-Prusoff equation or by global fitting to a competitive inhibition model.

-

Conclusion

This technical guide has provided a detailed overview of the binding affinities of methotrexate and an ornithine-containing analogue to dihydrofolate reductase. The presented quantitative data underscores the high potency of methotrexate as a DHFR inhibitor. While direct binding of ornithine to DHFR remains uncharacterized, the activity of its analogue suggests that the glutamate-binding pocket of DHFR can accommodate alternative chemical moieties, a concept of significant interest for the design of novel antifolates. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to characterize DHFR inhibitors. A thorough understanding of the binding interactions between small molecules and DHFR is crucial for the continued development of effective therapies targeting this vital enzyme.

References

- 1. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural and Biological Interplay of Ornithine and Methotrexate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: While direct structural analysis of a stable ornithine-methotrexate complex is not documented in current scientific literature, a significant biological relationship exists, primarily mediated by the enzymatic activity of ornithine decarboxylase (ODC) in response to methotrexate-induced cellular stress. This guide provides a comprehensive overview of this indirect interaction, detailing the structural characteristics of the key molecular players—methotrexate (B535133) and its primary target, dihydrofolate reductase (DHFR), as well as the principal enzyme in ornithine's metabolic pathway, ornithine aminotransferase (OAT). Furthermore, this document outlines the experimental protocols necessary to investigate the cellular effects of methotrexate and the protective role of the ornithine decarboxylase pathway.

The Biological Interplay: Ornithine Metabolism and Methotrexate-Induced Apoptosis

Methotrexate (MTX), a folate antagonist, is widely used in chemotherapy and for the treatment of autoimmune diseases.[1] Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate, which is crucial for the synthesis of nucleotides and certain amino acids.[2] This disruption of cellular metabolism can induce apoptosis, or programmed cell death, particularly in rapidly dividing cells.[1]

One of the key mechanisms underlying methotrexate-induced apoptosis is the generation of reactive oxygen species (ROS), which leads to oxidative stress and damage to cellular components, including mitochondria.[1][3] Research has shown that the metabolic pathway involving ornithine can counteract these cytotoxic effects. Ornithine decarboxylase (ODC) is a critical enzyme that catalyzes the conversion of ornithine to putrescine, a precursor for the synthesis of polyamines like spermidine (B129725) and spermine.[1]

Studies have demonstrated that overexpression of ODC, and the resultant increase in putrescine levels, can protect cells from methotrexate-induced apoptosis by reducing intracellular ROS production.[1][4] This suggests a protective signaling pathway where the products of ornithine metabolism mitigate the oxidative stress initiated by methotrexate. This interplay is a crucial consideration in understanding both the efficacy of and resistance to methotrexate treatment.[5]

Structural Analysis of the Methotrexate-DHFR Complex

The interaction between methotrexate and its target, dihydrofolate reductase (DHFR), is one of the most well-characterized ligand-protein systems in structural biology.[6] The crystal structure of E. coli DHFR in complex with methotrexate (PDB ID: 1RG7) reveals that the inhibitor binds in a deep cavity of the enzyme.[7]

Methotrexate acts as a slow, tight-binding competitive inhibitor of DHFR.[2] The pteridine (B1203161) ring of methotrexate is buried within a hydrophobic pocket, while specific polar interactions contribute to its high binding affinity. A crucial interaction involves the side chain of Aspartic Acid 27, which forms hydrogen bonds with the N1, N8, and the 2-amino group of the methotrexate pteridine ring. The binding of methotrexate locks the enzyme in a "closed" conformation, preventing the binding and reduction of its natural substrate, dihydrofolate.[7]

Quantitative Data: Methotrexate-DHFR Binding Kinetics

The binding of methotrexate to DHFR is a multi-step process involving initial complex formation followed by a conformational change to a tighter-binding state.[8][9] The following table summarizes key kinetic parameters from various studies.

| Parameter | Organism/Enzyme | Value | Reference |

| Dissociation Constant (KD) | Modified E. coli DHFR | 9.5 nM | [8][10] |

| Overall Inhibition Constant (Ki) | Recombinant Human DHFR | 3.4 pM | [9] |

| Overall Inhibition Constant (Kt) | N. gonorrhoeae DHFR | 13 pM | [11] |

| Association Rate (kon) | Recombinant Human DHFR | 1.0 x 108 M-1s-1 | [9] |

| Dissociation Rate (koff) | N. gonorrhoeae DHFR (at 30°C) | 0.56 min-1 | [11] |

Structural Context: Ornithine Aminotransferase (OAT)

To provide a structural context for ornithine metabolism, we consider ornithine aminotransferase (OAT), a key pyridoxal-5'-phosphate-dependent enzyme that catalyzes the conversion of L-ornithine and 2-oxoglutarate to glutamate-δ-semialdehyde and glutamic acid.[12] In humans, a deficiency in OAT activity leads to an accumulation of ornithine and is associated with the disease gyrate atrophy.[13]

The crystal structure of human recombinant OAT (PDB ID: 1OAT) reveals a hexameric molecule, which is a trimer of dimers.[12] Each monomer consists of a large domain, a small C-terminal domain, and an N-terminal region. The active site is located at the interface between the subunits of the dimer, where the cofactor pyridoxal-5'-phosphate is bound to a lysine (B10760008) residue.[12][13] While OAT does not directly interact with methotrexate, its structure provides insight into the molecular machinery that governs the metabolic fate of ornithine.

Experimental Protocols

Investigating the biological relationship between ornithine and methotrexate requires robust cellular assays. Below are detailed protocols for assessing methotrexate-induced cytotoxicity and apoptosis.

Protocol for Methotrexate Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[14][15] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[15]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Methotrexate stock solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)[16]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Harvest and count cells, ensuring >90% viability. Resuspend cells in complete medium and seed into a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 105 cells/mL for suspension cells).[17] Incubate overnight at 37°C, 5% CO2.[17]

-

Drug Treatment: Prepare serial dilutions of methotrexate in complete medium. Remove the old medium from the wells and add 100 µL of the various methotrexate concentrations (and a vehicle control).

-

Incubation: Incubate the plate for a desired exposure time (e.g., 48-72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[16]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[15][17]

-

Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15][16]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of methotrexate that inhibits 50% of cell viability).

Protocol for Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[18]

Materials:

-

Cells treated with methotrexate as described previously.

-

Annexin V-FITC (or other fluorophore).

-

Propidium Iodide (PI) solution.

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Induce apoptosis by treating cells with methotrexate for the desired time. Include positive and negative controls.

-

Harvesting: Harvest cells (including supernatant for suspension cells) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of Annexin V Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

While there is no evidence for a direct structural complex between ornithine and methotrexate, their biological pathways are intricately linked. The primary interaction is indirect, where the metabolic products derived from ornithine, via the enzyme ODC, play a significant role in mitigating the cytotoxic effects of methotrexate by reducing oxidative stress. The structural analyses of the methotrexate-DHFR complex and ornithine aminotransferase provide a detailed molecular foundation for understanding their respective roles. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate this important biological interplay, which has significant implications for cancer therapy and drug development.

References

- 1. Ornithine decarboxylase prevents methotrexate-induced apoptosis by reducing intracellular reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of lutein on methotrexate-induced oxidative lung damage in rats: a biochemical and histopathological assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Increasing ornithine decarboxylase activity is another way of prolactin preventing methotrexate-induced apoptosis: crosstalk between ODC and BCL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. pnas.org [pnas.org]

- 9. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Kinetics of methotrexate binding to dihydrofolate reductase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. mdpi.com [mdpi.com]

- 14. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. texaschildrens.org [texaschildrens.org]

- 18. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

Ornithine-Methotrexate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, is a potent inhibitor of dihydrofolate reductase (DHFR). Its efficacy, however, can be hampered by poor solubility and the development of drug resistance. Conjugation of MTX with amino acids, such as ornithine, represents a promising strategy to enhance its physicochemical properties and therapeutic index. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of ornithine-methotrexate (Orn-MTX). While direct quantitative data for this specific conjugate is limited in publicly available literature, this document synthesizes information from studies on methotrexate and its other amino acid analogues to provide a predictive framework for researchers. This guide also outlines detailed experimental protocols for the characterization of Orn-MTX's solubility and stability profiles and visualizes key pathways and experimental workflows.

Introduction to this compound

Methotrexate functions by competitively inhibiting DHFR, an enzyme crucial for the synthesis of nucleotide precursors of DNA and RNA. By blocking this pathway, MTX effectively halts the proliferation of rapidly dividing cells, such as cancer cells. The conjugation of an ornithine moiety to the methotrexate molecule is intended to modulate its properties. Ornithine, a non-proteinogenic amino acid, is expected to increase the hydrophilicity of the parent drug, potentially improving its aqueous solubility and altering its transport into cells.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary mechanism of action for methotrexate and its analogues is the inhibition of the dihydrofolate reductase enzyme. This interference disrupts the folate metabolic pathway, which is essential for purine (B94841) and thymidylate synthesis, thereby inhibiting DNA, RNA, and protein synthesis.

Figure 1: Simplified signaling pathway of DHFR inhibition by this compound.

Solubility Profile

Inferred Solubility of this compound

The following table summarizes the known solubility of methotrexate and provides an expected trend for this compound.

| Solvent/Solution | Methotrexate Solubility | Expected this compound Solubility | Reference |

| Aqueous Buffers | |||

| Water | Practically insoluble[1] | Slightly soluble to soluble | - |

| PBS (pH 7.2) | ~1 mg/mL[2] | > 1 mg/mL | - |

| Dilute Alkali Hydroxides and Carbonates | Soluble[3] | Soluble | - |

| Dilute Mineral Acids | Soluble[3] | Soluble | - |

| Organic Solvents | |||

| DMSO | ~3 mg/mL[2] | Soluble | [2][4] |

| Dimethylformamide (DMF) | ~14 mg/mL[2] | Soluble | [2][4] |

| Ethanol | Practically insoluble[1] | Slightly soluble | [4] |

| Acetone | Soluble (crystalline form)[4] | Potentially soluble | [4] |

| Chloroform | Insoluble[3] | Insoluble | [3] |

| Diethyl Ether | Practically insoluble[1] | Insoluble | [1] |

Stability Profile

The stability of this compound is a critical parameter for its development as a therapeutic agent. Key factors influencing its stability include hydrolysis of the amide bond linking ornithine to methotrexate, photodegradation, and thermal stability.

Hydrolytic Stability

The amide bond introduced during the conjugation of ornithine to methotrexate is susceptible to hydrolysis, particularly under acidic conditions. Studies on other methotrexate-amino acid conjugates have shown that the rate of hydrolysis is pH-dependent.[5][6] A lysine-methotrexate (B1675781) conjugate was found to be stable at a physiological pH of 7.4.[7]

| Condition | Expected Stability of this compound | Reference |

| pH | ||

| Acidic (e.g., pH 3.0) | Prone to hydrolysis of the amide linkage. | [5][6] |

| Neutral (e.g., pH 7.4) | Expected to be relatively stable. | [7] |

| Basic | Stability of the amide bond is generally higher than in acidic conditions. | - |

| Enzymatic | ||

| Lysosomal Enzymes | The amide bond may be cleaved by proteases within the lysosome following cellular uptake. | [8] |

Photostability

Methotrexate is known to be sensitive to light, undergoing photodegradation upon exposure to UV radiation.[9][10][11][12][13][14] It is anticipated that this compound will exhibit similar photosensitivity. Therefore, it is crucial to protect the compound from light during synthesis, storage, and administration.

Thermal Stability

Thermal analysis of methotrexate has shown that it is stable up to approximately 127°C as a hydrate (B1144303) and up to 194°C in its anhydrous form.[15] The conjugation with ornithine is not expected to significantly alter the thermal stability of the core methotrexate structure, though the overall thermal profile may be influenced by the amino acid moiety.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of the solubility and stability of this compound. The following sections provide representative methodologies based on established analytical techniques.

Figure 2: General experimental workflow for solubility and stability testing of this compound.

Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Solvents: Purified water, Phosphate (B84403) Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Dimethyl Sulfoxide (DMSO), Ethanol.

-

Vials with screw caps

-

Orbital shaker/incubator

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.

-

Dilute the filtered solution with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of dissolved this compound.

-

The solubility is reported as mg/mL or mol/L.

Protocol for Hydrolytic Stability Assessment

Objective: To evaluate the chemical stability of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

Buffer solutions: pH 2.0 (e.g., HCl), pH 4.9 (e.g., acetate (B1210297) buffer), pH 7.4 (e.g., phosphate buffer), pH 8.0 (e.g., phosphate or borate (B1201080) buffer).

-

Constant temperature water bath or incubator (37°C)

-

HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.

-

Add a small volume of the stock solution to each of the buffer solutions to achieve a final desired concentration (e.g., 0.1 mg/mL).

-

Incubate the solutions at 37°C.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.

-

Immediately analyze the samples by a validated HPLC method to quantify the remaining percentage of intact this compound and the formation of any degradation products.

-

Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life (t1/2) at each pH.

Protocol for Photostability Testing

Objective: To assess the stability of this compound upon exposure to light.

Materials:

-

This compound

-

Transparent and amber vials

-

Photostability chamber with a controlled light source (e.g., xenon lamp with filters to simulate sunlight)

-

HPLC system

Procedure:

-

Prepare a solution of this compound in a relevant solvent (e.g., water or PBS).

-

Place the solution in both transparent and amber (as a dark control) vials.

-

Expose the vials to a controlled light source in a photostability chamber for a defined period, according to ICH guidelines.

-

At specific time intervals, withdraw samples from both the exposed and control vials.

-

Analyze the samples by HPLC to determine the extent of degradation.

-

Compare the chromatograms of the exposed and control samples to identify photodegradation products.

Conclusion

The conjugation of ornithine to methotrexate holds the potential to create a novel therapeutic agent with improved solubility and an altered pharmacological profile. While direct experimental data on the solubility and stability of this compound is sparse, a comprehensive analysis of the parent compound and related amino acid conjugates provides a solid foundation for predicting its behavior. The experimental protocols outlined in this guide offer a systematic approach for researchers to rigorously characterize these critical physicochemical properties. Such characterization is an indispensable step in the preclinical development of this compound and will be pivotal in determining its potential as a clinically viable drug candidate. Further studies are warranted to generate empirical data and validate the predictive models presented herein.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pharmpk.com [pharmpk.com]

- 5. Conjugation of Methotrexate-Amino Derivatives to Macromolecules through Carboxylate Moieties Is Superior Over Conventional Linkage to Amino Residues: Chemical, Cell-Free and In Vitro Characterizations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cris.tau.ac.il [cris.tau.ac.il]

- 7. tandfonline.com [tandfonline.com]

- 8. Hydrolysis of methotrexate-immunoglobulin conjugates by liver homogenates and characterization of catabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. chalcogen.ro [chalcogen.ro]

An In-depth Technical Guide to Ornithine-Methotrexate Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and immunosuppressive treatment, functions primarily by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism essential for DNA and RNA synthesis.[1][2] However, its therapeutic efficacy is often limited by issues such as cellular resistance and adverse side effects. To address these limitations, extensive research has focused on the development of MTX derivatives and analogues with improved pharmacological profiles. Among these, the conjugation of ornithine to the methotrexate scaffold has emerged as a promising strategy. This technical guide provides a comprehensive overview of ornithine-methotrexate derivatives and analogues, detailing their synthesis, mechanism of action, structure-activity relationships, and relevant experimental protocols.

Core Concepts: The Rationale for Ornithine Conjugation

The conjugation of ornithine to methotrexate is predicated on several key hypotheses aimed at enhancing its anticancer activity. Ornithine is a precursor in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Cancer cells often exhibit upregulated polyamine transport systems to meet their high demand for these molecules. It is postulated that by attaching ornithine, the resulting methotrexate derivative can exploit these transport systems for preferential entry into tumor cells, thereby increasing intracellular drug concentration and overcoming resistance mechanisms.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activities of various this compound derivatives and related analogues, providing a comparative analysis of their inhibitory potency against key enzymes and cancer cell lines.

Table 1: Inhibition of Dihydrofolate Reductase (DHFR) and Folylpolyglutamate Synthetase (FPGS) by this compound Derivatives and Analogues

| Compound | Target Enzyme | IC50 / Ki (µM) | Cell Line/Source | Reference |

| Methotrexate (MTX) | DHFR | - | L1210 | [1] |

| FPGS | - | L1210 | [1] | |

| Ornithine-MTX Derivative | DHFR | More potent than MTX | L1210 | [1][2] |

| FPGS | More potent than MTX | L1210 | [1][2] | |

| Aminopterin-ornithine | FPGS | 0.15-0.26 (Ki) | Human Leukemia Cells | [3] |

| 2-amino-4-oxo-5,8-dideazapteroyl-ornithine | FPGS | 0.10-0.15 (Ki) | Human Leukemia Cells | [3] |

Table 2: In Vitro Cytotoxicity of this compound Derivatives and Analogues against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| Methotrexate (MTX) | L1210 | - | [4] |

| Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine | L1210 | - | [4] |

| MTX γ-(m-boronoanilide) | L1210 | 0.7 | [4] |

| Ornithine-MTX Derivative | L1210/R81 | Data indicates potency | [1][2] |

| Lysine-MTX Derivative | L1210 | Data indicates potency | [1] |

| Lysine-MTX Derivative | H35 | Data indicates potency | [1] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of methotrexate and its derivatives is the competitive inhibition of DHFR, leading to the depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate. This disruption of nucleotide biosynthesis ultimately inhibits DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1]

This compound derivatives, in addition to inhibiting DHFR, are also investigated for their potential to modulate polyamine metabolism and induce apoptosis through alternative pathways.

Folate Metabolism and DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and its inhibition by methotrexate.

Ornithine Decarboxylase and Methotrexate-Induced Apoptosis

Recent studies have elucidated a link between methotrexate, ornithine decarboxylase (ODC), and the induction of apoptosis. ODC is the rate-limiting enzyme in polyamine biosynthesis. While the precise interplay is complex, it is suggested that methotrexate can influence cellular polyamine levels, which in turn can modulate apoptotic signaling pathways.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Structural specificity of inhibition of human folylpolyglutamate synthetase by ornithine-containing folate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of methotrexate analogues with two acid groups and a hydrophobic aromatic ring in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of Ornithine in Methotrexate Efficacy: A Technical Guide

For Immediate Release

A comprehensive technical guide released today sheds new light on the complex and often contradictory role of the amino acid ornithine in the efficacy of methotrexate (B535133) (MTX), a widely used drug for treating cancer and autoimmune diseases. This in-depth whitepaper, targeted at researchers, scientists, and drug development professionals, reveals that ornithine's influence on MTX effectiveness is highly context-dependent, acting as a double-edged sword that can either hinder or enhance the drug's therapeutic action depending on the disease.

In the realm of oncology, particularly in leukemia, the guide details how elevated levels of ornithine decarboxylase (ODC), the enzyme that converts ornithine to putrescine and subsequently other polyamines, can lead to resistance against methotrexate-induced apoptosis. This resistance mechanism is primarily attributed to the ability of polyamines to mitigate the oxidative stress induced by MTX, thereby protecting cancer cells from programmed cell death.

Conversely, in the treatment of rheumatoid arthritis, the guide explains that a key aspect of methotrexate's therapeutic efficacy is linked to its ability to inhibit the synthesis of higher polyamines, specifically spermidine (B129725) and spermine (B22157), in lymphocytes. This reduction in polyamine levels is believed to contribute to the immunosuppressive and anti-inflammatory effects of the drug.

This technical guide provides a thorough examination of the molecular pathways involved, supported by quantitative data from various studies. It also includes detailed experimental protocols for key assays and visual diagrams of the signaling pathways to facilitate a deeper understanding of these intricate interactions.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the interplay between ornithine, polyamines, and methotrexate efficacy.

Table 1: Effect of Ornithine Decarboxylase (ODC) Overexpression on Methotrexate-Induced Apoptosis in Cancer Cells

| Cell Line | Treatment | Percentage of Apoptotic Cells | Fold Change in Resistance | Reference |

| HL-60 | 1 µM MTX | 41.8% | - | [1] |

| HL-60 (ODC Overexpression) | 1 µM MTX | Reduced (qualitative) | Increased | [2][3] |

| Jurkat | 1 µM MTX | Dose-dependent increase | - | [1] |

| Jurkat (ODC Overexpression) | 1 µM MTX | Reduced (qualitative) | Increased | [2][3] |

Table 2: Effect of Methotrexate on Intracellular Polyamine Levels in Rheumatoid Arthritis Patient Lymphocytes

| Polyamine | MTX Concentration | Change in Polyamine Level | Statistical Significance | Reference |

| Putrescine | Concentration-dependent | No significant effect | Not significant | [4] |

| Spermidine | Concentration-dependent | Decreased | Significant | [4] |

| Spermine | Concentration-dependent | Decreased | Significant | [4] |

Key Signaling Pathways and Experimental Workflows

To visually represent the complex interactions described, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Protocol 1: Assessment of Methotrexate-Induced Apoptosis by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells in a cancer cell line (e.g., HL-60 or Jurkat) following treatment with methotrexate.

Materials:

-

HL-60 or Jurkat T-cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Methotrexate (MTX) stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture HL-60 or Jurkat cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 humidified incubator.

-

Seed cells at a density of 2 x 10^5 cells/mL in culture plates.

-

Treat the cells with various concentrations of MTX (e.g., 0.1, 0.5, 1, 10 µM) or vehicle control (e.g., DMSO).

-

Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).[1]

-

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour of staining.

-

Use appropriate excitation and emission filters for FITC (for Annexin V) and PI.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate the cell population to exclude debris.

-

Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Calculate the total percentage of apoptotic cells (early + late).

-

Protocol 2: Generation of Methotrexate-Resistant Cancer Cell Lines

Objective: To develop cancer cell lines with acquired resistance to methotrexate for in vitro studies.

Materials:

-

Parental cancer cell line (e.g., TK, HKBML)[5]

-

Appropriate cell culture medium and supplements

-

Methotrexate (MTX)

-

Cell viability assay kit (e.g., WST-8, MTT)

Procedure:

-

Initial IC50 Determination:

-

Determine the half-maximal inhibitory concentration (IC50) of MTX for the parental cell line using a cell viability assay.

-

-

Stepwise Dose Escalation:

-

Culture the parental cells in medium containing a sub-lethal concentration of MTX (e.g., IC10-IC20).

-

Once the cells adapt and resume normal proliferation, passage them and increase the MTX concentration by a small factor (e.g., 1.5-2 fold).

-

Repeat this process of gradual dose escalation over several months.

-

Cryopreserve cells at various stages of resistance development.[6]

-

-

Confirmation of Resistance:

-

Periodically determine the IC50 of MTX for the resistant cell population.

-

A significant increase in the IC50 value (e.g., >10-fold) compared to the parental cell line confirms the development of resistance.[5]

-

-

Maintenance of Resistant Cell Lines:

-

Culture the established resistant cell lines in a medium containing a maintenance concentration of MTX to retain the resistant phenotype.

-

Protocol 3: Quantification of Intracellular Polyamine Levels by High-Performance Liquid Chromatography (HPLC)

Objective: To measure the intracellular concentrations of putrescine, spermidine, and spermine in cells (e.g., lymphocytes) treated with methotrexate.

Materials:

-

Lymphocytes isolated from peripheral blood

-

Cell culture medium

-

Methotrexate (MTX)

-

Perchloric acid (PCA)

-

Dansyl chloride

-

HPLC system with a fluorescence detector

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Cell Culture and Treatment:

-

Isolate lymphocytes from blood samples.

-

Culture the lymphocytes in an appropriate medium and stimulate with a mitogen (e.g., phytohemagglutinin).

-

Treat the cells with different concentrations of MTX or a vehicle control.

-

Incubate for the desired duration.[4]

-

-

Sample Preparation:

-

Harvest the cells and wash with PBS.

-

Lyse the cells by adding cold PCA (e.g., 0.2 M).

-

Centrifuge to pellet the protein precipitate.

-

Collect the supernatant containing the polyamines.

-

-

Dansylation:

-

Add dansyl chloride solution to the supernatant to derivatize the polyamines.

-

Incubate in the dark at room temperature.

-

-

HPLC Analysis:

-

Inject the dansylated sample into the HPLC system.

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water.

-

Detect the derivatized polyamines using a fluorescence detector.

-

-

Quantification:

-

Generate a standard curve using known concentrations of dansylated polyamine standards.

-

Determine the concentrations of putrescine, spermidine, and spermine in the samples by comparing their peak areas to the standard curve.

-

Normalize the polyamine concentrations to the cell number or total protein content.[4]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ornithine decarboxylase prevents methotrexate-induced apoptosis by reducing intracellular reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro effects of methotrexate on polyamine levels in lymphocytes from rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Preliminary In Vitro Studies of Ornithine-Methotrexate Derivatives and Interactions

This technical guide provides a comprehensive overview of preliminary in vitro research related to ornithine and methotrexate (B535133), focusing on the synthesis, activity, and cellular interactions of their derivatives. The content is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Quantitative Analysis of In Vitro Efficacy

The following tables summarize the key quantitative data from in vitro studies on ornithine-related methotrexate analogues. The primary focus of these studies has been on derivatives of Nα-(4-amino-4-deoxypteroyl)-L-ornithine (APA-L-Orn) and their inhibitory effects on dihydrofolate reductase (DHFR) and tumor cell growth.

Table 1: Inhibitory Activity of Nδ-Acyl-Nα-(4-amino-4-deoxypteroyl)-L-ornithine Derivatives against L1210 Murine Leukemia Cells and Dihydrofolate Reductase (DHFR) [1]

| Compound | DHFR IC50 (µM) | L1210 Cell Growth IC50 (nM) |

| Methotrexate (MTX) | N/A | N/A |

| Aminopterin (AMT) | N/A | N/A |

| Nα-(4-amino-4-deoxypteroyl)-L-ornithine (APA-L-Orn) | 0.072 | N/A |

| Nδ-Benzoyl-APA-L-Orn | N/A | 0.89 |

| Nδ-Hemiphthaloyl-APA-L-Orn | N/A | 0.75 |

| Nα-(4-amino-4-deoxy-N10-formylpteroyl)-Nδ-(4-chlorobenzoyl)-L-ornithine | ~0.026* | N/A |

*Note: The IC50 for this compound was reported to be 2-fold lower than its deformylated product, which had an IC50 between 0.027 and 0.052 µM.

Table 2: Comparative Cytotoxicity of Nδ-Hemiphthaloyl-APA-L-Orn and Methotrexate in Various Human Cancer Cell Lines [1]

| Cell Line | Compound | IC50 (nM) |

| CEM (Human Lymphoblasts) | Nδ-Hemiphthaloyl-APA-L-Orn | Potent |

| Methotrexate (MTX) | Less | |

| SCC15 (Head and Neck Squamous Cell) | Nδ-Hemiphthaloyl-APA-L-Orn | Potent |

| Methotrexate (MTX) | Less | |

| SCC25 (Head and Neck Squamous Cell) | Nδ-Hemiphthaloyl-APA-L-Orn | Potent |

| Methotrexate (MTX) | Less | |

| SCC15/R1 (MTX-Resistant) | Nδ-Hemiphthaloyl-APA-L-Orn | Potent |

| SCC25/R1 (MTX-Resistant) | Nδ-Hemiphthaloyl-APA-L-Orn | Potent |

Note: The term "Potent" indicates that the Nδ-hemiphthaloyl derivative of APA-L-Orn showed greater potency than methotrexate against these cell lines. In the case of the MTX-resistant sublines, its potency exceeded that of MTX against the original parental cells.

A comprehensive review of various methotrexate derivatives highlighted that ornithine derivatives were found to be more potent against DHFR and folylpolyglutamate synthetase (FPGS) in some cases.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on ornithine-methotrexate analogues and the interaction between ornithine decarboxylase and methotrexate.

2.1 Synthesis of Nδ-Acyl-Nα-(4-amino-4-deoxypteroyl)-L-ornithine Derivatives [1]

-

Starting Material: Nα-(4-amino-4-deoxy-N10-formylpteroyl)-L-ornithine.

-

Acylation: The starting material is reacted with an N-(acyloxy)succinimide or an acyl anhydride.

-

Deformylation: The resulting product is deformylated using a base to yield the final Nδ-acyl derivative.

-

Alternative Synthesis for Nδ-Hemiphthaloyl Derivative:

-

Start with 4-amino-4-deoxy-N10-formylpteroic acid.

-

React with persilylated Nδ-phthaloyl-L-ornithine.

-

Perform simultaneous deformylation and ring opening of the Nδ-phthaloyl moiety with a base.

-

2.2 In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay [1]

-

Enzyme Source: Purified DHFR from L1210 murine leukemia cells.

-

Assay Principle: The assay measures the inhibition of the conversion of dihydrofolate to tetrahydrofolate by DHFR.

-

Procedure:

-

Prepare a reaction mixture containing the DHFR enzyme, its substrate (dihydrofolate), and the NADPH cofactor.

-

Add varying concentrations of the test compounds (this compound derivatives).

-

Incubate the reaction mixture under controlled conditions (temperature and pH).

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

2.3 In Vitro Tumor Cell Growth Inhibition Assay [1]

-

Cell Lines: L1210 murine leukemia cells, CEM human lymphoblasts, and human head and neck squamous cell carcinoma cell lines (SCC15, SCC25), including their methotrexate-resistant sublines (SCC15/R1, SCC25/R1).

-

Procedure:

-

Seed the cells in 96-well plates at a specific density.

-

Expose the cells to a range of concentrations of the test compounds for a defined period (e.g., 48-72 hours).

-

Assess cell viability using a suitable method, such as the MTT assay, which measures the metabolic activity of living cells.

-

Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50% compared to untreated controls.

-

2.4 Analysis of Methotrexate-Induced Apoptosis and the Role of Ornithine Decarboxylase (ODC) [3][4]

-

Cell Lines: HL-60 and Jurkat T cells.

-

Induction of Apoptosis: Treat cells with methotrexate.

-

Assessment of Apoptosis:

-

Caspase Activity: Measure the activity of key executioner caspases (e.g., caspase-3) using fluorometric or colorimetric assays.

-

Mitochondrial Membrane Potential (ΔΨm): Use a fluorescent dye (e.g., JC-1) to assess changes in the mitochondrial membrane potential by flow cytometry. A decrease in ΔΨm is an early indicator of apoptosis.

-

Reactive Oxygen Species (ROS) Generation: Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA) by flow cytometry.

-

-

Investigating the Role of ODC:

-

ODC Overexpression: Transfect cells with a vector to overexpress ODC.

-

Putrescine and ROS Scavengers: Treat cells with putrescine (a product of ODC) or ROS scavengers to determine their effect on MTX-induced apoptosis.